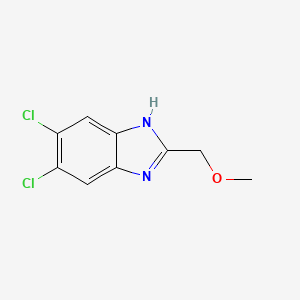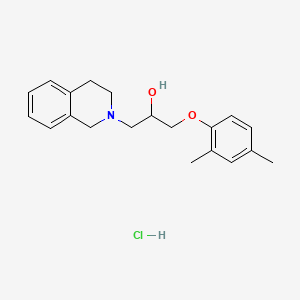![molecular formula C17H11FN2O4S B2547209 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate CAS No. 877636-24-3](/img/structure/B2547209.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate," appears to be a derivative of benzo[b]pyran with a fluorine substituent and a pyrimidine moiety. This type of compound is relevant in the context of cancer research, as indicated by the first paper, which discusses the anti-lung cancer activity of similar fluoro-substituted benzo[b]pyran compounds . The third paper provides insight into the molecular structure of a related compound, highlighting the dihedral angles between the rings and the presence of weak intermolecular interactions . The fourth paper discusses a compound with a 4-fluoro substituent and a pyrimidine ring, which shows potential as an mGluR1 antagonist with antipsychotic-like effects .
Synthesis Analysis
The synthesis of related compounds involves several steps, starting with the condensation of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes to yield various derivatives. These derivatives can further react with different reagents such as phenylhydrazine, thiourea, and chloroacetic acid to produce pyrazole, pyrimidine thione, and thiazolopyrimidine derivatives, respectively . The synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, as discussed in the second paper, involves nucleophilic substitution reactions with tosylate and nitro precursors .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by determining the dihedral angles between different rings in the molecules. For instance, the third paper reports a dihedral angle of 75.9° between the fluorophenyl and pyrimidinone rings, and a dihedral angle of 40.3° between the methylphenyl and pyrazole rings . These angles influence the overall shape and potential binding interactions of the molecule.
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and include condensation, nucleophilic substitution, and reactions with various reagents to yield a wide range of derivatives with potential biological activities. The first paper describes reactions that lead to the formation of pyridine and pyran derivatives, as well as dicarbonitrile derivatives . The second paper details the synthesis of 18F-labeled derivatives for tumor imaging with PET .
Physical and Chemical Properties Analysis
While the provided papers do not give explicit details on the physical and chemical properties of the specific compound , they do provide some insights into the properties of similar compounds. For example, the presence of fluorine is known to influence the lipophilicity and metabolic stability of these molecules . The intermolecular interactions, such as hydrogen bonding and weak C—H⋯π(arene) and C—N⋯π(arene) interactions, can affect the solubility and crystal packing of the compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Several studies have focused on the synthesis and biological evaluation of compounds for anticancer activity. For example, pyrazolo[3,4-d]pyrimidin-4-ones bearing either alkyl or arylalkyl substituents have exhibited significant inhibitory activity against adenosine deaminase (ADA), which is implicated in cancer progression. These compounds, particularly 1-(4-((4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, have shown efficacy in attenuating bowel inflammation in animal models of colitis, indicating potential for cancer treatment (La Motta et al., 2009).
Antibacterial Activity
The design and synthesis of pyrazolo[1,5-a]pyrimidines have reported potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. The studies highlighted structure–activity relationships and showed that some compounds exhibited potent in vitro growth inhibition of M. tuberculosis, highlighting their potential as inhibitors (Sutherland et al., 2022).
Anti-inflammatory and Analgesic Activities
New imidazolyl acetic acid derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds, including 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, have shown significant activity against carrageenan-induced rat paw edema and inhibited writhing in mice, indicating their potential as anti-inflammatory and analgesic agents (Khalifa et al., 2008).
PET Imaging Agents
Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), offering potential as imaging agents for neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4S/c18-12-4-2-11(3-5-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-6-1-7-20-17/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUFOGDPXFIWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)

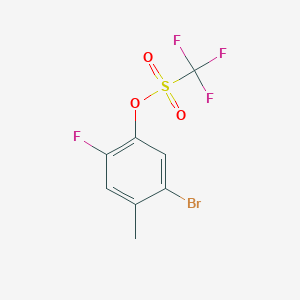
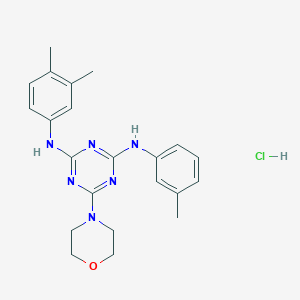
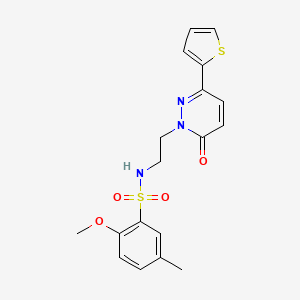
![2-({4-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2547136.png)
![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)
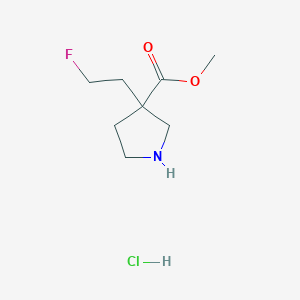
![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)
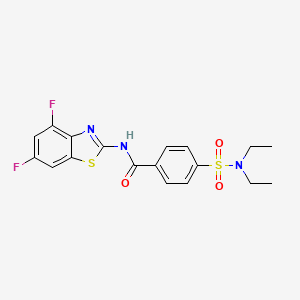
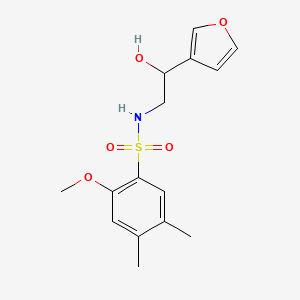
![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)
